molecular formula C20H18ClN3O4S B4895889 4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

Cat. No.: B4895889
M. Wt: 431.9 g/mol
InChI Key: JEVGYTFGRHYXCR-UHFFFAOYSA-N
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Description

4-Chloro-N-[2-(1H-indol-3-yl)ethyl]-3-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzamide is a structurally complex benzamide derivative featuring three key moieties:

  • A chloro-substituted benzamide core at position 2.
  • A 1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl group at position 3, contributing sulfonyl and cyclic sulfonamide functionalities.
  • A 2-(1H-indol-3-yl)ethyl side chain linked to the amide nitrogen.

This compound’s synthesis likely involves coupling reactions, such as mixed anhydride-mediated amide bond formation, as seen in structurally related indol-3-yl ethyl derivatives .

Properties

IUPAC Name

4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c21-16-6-5-13(11-18(16)24-19(25)8-10-29(24,27)28)20(26)22-9-7-14-12-23-17-4-2-1-3-15(14)17/h1-6,11-12,23H,7-10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVGYTFGRHYXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)N(C1=O)C2=C(C=CC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones, while substitution of the chloro group can yield various substituted benzamides .

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide involves its interaction with specific molecular targets. The indole moiety can bind to receptors and enzymes, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function and behavior .

Comparison with Similar Compounds

4-Chloro-N-[2-(5-Methyl-1H-Indol-3-yl)ethyl]Benzamide

  • Structure: Lacks the thiazolidinone sulfonyl group but shares the indol-3-yl ethyl and chloro-benzamide motifs.
  • Synthesis : Prepared via direct coupling, similar to the target compound, but without sulfonamide incorporation .

3-(4-Chlorophenyl)-N-[2-(5-Methoxy-1H-Indol-3-yl)ethyl]-4-(1H-Tetrazol-1-yl)Butanamide

  • Structure : Features a tetrazole ring and a butanamide linker instead of the benzamide core.
  • Molecular Weight : 438.9 g/mol (vs. ~460–480 g/mol for the target compound, estimated).
  • Bioactivity : Tetrazole groups often enhance metabolic stability and receptor binding in drug candidates, suggesting divergent pharmacological profiles .

Thiazolidinone and Sulfonyl-Containing Analogues

N-[4-Chloro-3-(1,1-Dioxo-1λ⁶,2-Thiazolidin-2-yl)Phenyl]-2-(Trifluoromethyl)Benzamide

  • Structure : Replaces the indol-3-yl ethyl group with a trifluoromethyl-benzamide and retains the 1,1-dioxothiazolidine ring.

N-Benzyl-4-Chloro-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-Nitrobenzamide

  • Structure : Incorporates a nitro group and benzyl substitution instead of the indole and trioxothiazolidine.
  • Synthetic Yield: Lower yields (e.g., 22% for related thiazolidinones) suggest steric or electronic challenges in introducing sulfonamide groups .

Table 1: Comparative Analysis of Key Derivatives

Compound Substituents Yield (%) Melting Point (°C) Key Functional Groups
Target Compound 4-Cl, 3-(1,1,3-trioxothiazolidine) N/A N/A Indole, sulfonamide, benzamide
4g () 4-Cl-phenyl, benzothiazole 70 Not reported Thiazolidinone, benzothiazole
4i () 2-Cl-6-F-phenyl 37 Not reported Thiazolidinone, halogenated aryl
Compound 4 () Benzo[f]indole, malonaldehyde 87 209–211 Indole derivative, aldehyde
N-Benzyl-4-Cl-3-Nitro () Benzyl, nitro, tetrahydrothiophene N/A N/A Nitro, sulfonyl

Key Observations:

  • Synthetic Yields : Halogenated aryl groups (e.g., 4g, 70%) are more efficiently incorporated than sterically hindered substituents (e.g., 4i, 37%) .
  • Thermal Stability : Melting points for indole derivatives (e.g., 209–211°C in ) suggest moderate stability, comparable to sulfonamide-containing analogs .

Biological Activity

The compound 4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions. The presence of key functional groups such as the indole moiety and thiazolidinone scaffold is crucial for its biological activity.

Structural Formula

The structural formula can be represented as follows:

C14H15ClN2O3S\text{C}_{14}\text{H}_{15}\text{Cl}\text{N}_{2}\text{O}_{3}\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of thiazolidinones have shown significant cytotoxicity against various cancer cell lines. In a study conducted by Güzel-Akdemir et al., compounds with similar structures exhibited inhibition rates ranging from 72.11% to 84.19% against leukemia and CNS cancer cell lines in vitro .

CompoundCell LineInhibition (%)
4gMOLT-484.19
4pSF-29572.11

These findings suggest that the thiazolidinone scaffold may enhance the anticancer efficacy of the compound through mechanisms that warrant further investigation.

Antimicrobial Activity

In addition to its anticancer properties, the compound may exhibit antimicrobial activity. A study on related compounds indicated that several derivatives demonstrated inhibitory effects on various bacterial kinases, suggesting a potential mechanism for antibacterial action . The inhibition of specific kinases could disrupt essential cellular processes in pathogens.

The biological mechanisms underlying the activity of this compound are likely multifaceted:

  • Kinase Inhibition : The compound may inhibit serine/threonine protein kinases involved in cell signaling pathways critical for cancer cell proliferation and survival.
  • Induction of Apoptosis : Similar compounds have been observed to induce apoptosis in cancer cells, potentially through mitochondrial pathways.

Study on Anticancer Efficacy

A specific study evaluated a series of thiazolidinone derivatives for their anticancer properties against a panel of 60 human cancer cell lines. The results indicated that modifications to the thiazolidinone ring significantly affected cytotoxicity profiles . The most promising candidates displayed high selectivity towards leukemia and CNS cancers.

Research on Antimicrobial Properties

In another investigation focusing on antimicrobial effects, derivatives of thiazolidinones were tested against various bacterial strains. Results indicated that certain modifications led to enhanced antibacterial activity, suggesting that structural variations could optimize efficacy against resistant strains .

Q & A

Q. What are the established synthetic routes for 4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzamide, and what are the critical reaction conditions?

The compound is synthesized via multi-step pathways involving:

  • Schiff base formation : Condensation of indole derivatives with aldehydes under reflux in ethanol or methanol .
  • Thiazolidinone ring closure : Use of thioglycolic acid or substituted thiols in the presence of catalysts like zinc chloride, with controlled heating (60–80°C) .
  • Benzamide coupling : Amide bond formation via EDC/HOBt-mediated coupling or direct acylation under anhydrous conditions . Key conditions include inert atmosphere (N₂/Ar), solvent purity, and stoichiometric control to avoid side reactions.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • FT-IR : Confirms functional groups (e.g., C=O at ~1680 cm⁻¹, N-H indole stretch at ~3400 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., indole C3-H at δ 7.1–7.3 ppm, thiazolidinone S=O signals at δ 3.5–4.0 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 485.08) .
  • X-ray Crystallography : Resolves stereochemistry and confirms crystal packing (e.g., dihedral angles between benzamide and indole moieties) .

Q. What structural features influence the compound’s reactivity and stability?

  • The indole moiety enables π-π stacking and hydrogen bonding, critical for biological interactions .
  • The thiazolidinone ring ’s electron-withdrawing groups (e.g., sulfonyl) enhance electrophilicity but may reduce hydrolytic stability under acidic/basic conditions .
  • The chlorine substituent on the benzamide increases lipophilicity, impacting solubility in polar solvents .

Advanced Research Questions

Q. How can synthetic yields be optimized for the thiazolidinone ring closure step?

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to accelerate cyclization .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve reaction rates compared to ethanol .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 100°C vs. 6 hours conventional) while maintaining >80% yield .

Q. What mechanisms underlie the compound’s reported biological activity, and how can they be validated experimentally?

  • Hypothesized targets : Kinase inhibition (e.g., JAK2/STAT3) due to structural similarity to known inhibitors .
  • Validation methods :
  • In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7, HepG2) .
  • Molecular docking : Simulate binding affinity to ATP-binding pockets using AutoDock Vina .
  • Western blotting : Confirm downstream protein phosphorylation inhibition (e.g., STAT3) .

Q. How should researchers address contradictions in spectroscopic data between studies?

  • Cross-validation : Compare NMR assignments with computational predictions (e.g., ChemDraw or Gaussian simulations) .
  • Dynamic effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl₃) and tautomerism in the thiazolidinone ring .
  • Reproducibility : Replicate synthesis and characterization under identical conditions to isolate experimental variables .

Key Recommendations for Researchers

  • Prioritize multi-technique validation (e.g., NMR + X-ray) to resolve structural ambiguities .
  • Screen alternative catalysts (e.g., Pd/C for coupling steps) to improve yields .
  • Explore prodrug modifications (e.g., esterification) to enhance bioavailability .

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